1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione
Description
Properties
CAS No. |
89143-19-1 |
|---|---|
Molecular Formula |
C20H20N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-phenylsulfanylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N2O2S/c23-19-14-18(21-12-4-5-13-21)20(24)22(19)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2 |
InChI Key |
LFTQEQKQPPQPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting from pyrrolidine derivatives or amino acids | Formation of pyrrolidine ring system via intramolecular cyclization | High yield if conditions optimized |
| 2 | Oxidation or dehydration (e.g., using acetic anhydride or phosgene equivalents) | Formation of the 2,5-dione imide ring | Purity >95% achievable |
| 3 | Coupling of two pyrrolidine units to form bipyrrolidine scaffold | May involve amide bond formation or ring fusion | Requires careful control of reaction conditions |
Coupling of the Substituted Phenyl Group to the Bipyrrolidine-2,5-dione Core
The final step involves linking the 4-(phenylthio)phenyl substituent to the bipyrrolidine-2,5-dione core at the 1' position. This can be achieved by:
- N-arylation of the bipyrrolidine nitrogen: Using aryl halides under Buchwald-Hartwig amination conditions.
- Amide bond formation if the substituent contains a carboxyl or activated ester group.
Example Reaction Conditions
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Bipyrrolidine-2,5-dione (nucleophile) | Nucleophilic site for arylation | Purity critical for coupling |
| 2 | 4-(Phenylthio)phenyl halide | Electrophilic arylating agent | Prepared as above |
| 3 | Pd catalyst, ligand, base, solvent, inert atmosphere | Buchwald-Hartwig amination or similar | Yields 60-85%, requires optimization |
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Reaction Type | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Formation of bipyrrolidine-2,5-dione core | Pyrrolidine derivatives, oxidants | Cyclization, oxidation | Heating, dehydrating agents | 80-95% | Commercially available intermediate |
| Synthesis of 4-(phenylthio)phenyl substituent | 4-halophenyl, thiophenol, Pd catalyst | Nucleophilic substitution or cross-coupling | Base, inert atmosphere, 80-120°C | 70-90% | Requires careful control of sulfur chemistry |
| Coupling substituent to core | Bipyrrolidine-2,5-dione, aryl halide | N-arylation (Buchwald-Hartwig) | Pd catalyst, base, solvent, inert atmosphere | 60-85% | Optimization needed for selectivity |
Research Findings and Optimization Notes
- Purity and yield optimization: The bipyrrolidine-2,5-dione core must be of high purity (>97%) to ensure efficient coupling and avoid side reactions.
- Phenylthio group stability: The sulfur atom in the phenylthio substituent can be sensitive to oxidation; inert atmosphere and mild conditions are recommended during synthesis.
- Catalyst choice: Palladium catalysts with bulky phosphine ligands improve yields and selectivity in C–S bond formation and N-arylation steps.
- Solvent effects: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution and cross-coupling reactions.
- Temperature control: Moderate heating (80–120°C) is generally sufficient; excessive heat may degrade sensitive intermediates.
Chemical Reactions Analysis
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, where nucleophiles replace the sulfur atom
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipyrrolidine core can interact with receptor sites, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
The following analysis compares 1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione with structurally or functionally analogous compounds, focusing on synthesis, biological activity, and physicochemical properties.
Structural Analogs in the Pyrrolidine-Dione Family
Key Observations :
- The bipyrrolidine-dione scaffold in the target compound shares synthetic pathways with 5a–k , but its phenylthio group may confer distinct electronic properties compared to simpler phenyl or alkyl substituents .
- Antifungal activity in 5a–k correlates with electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring, suggesting that the phenylthio group in the target compound might modulate similar activity .
- Pyrrolidin-2-one derivatives with arylthiomethyl groups (e.g., from ) exhibit anticancer properties, implying that the phenylthio moiety in the target compound could enhance cellular uptake or target engagement.
Functional Analogs: Isoindole-Diones and Related Heterocycles
Key Observations :
- The isoindole-dione core in flumipropyn and related compounds highlights the importance of electron-deficient aromatic systems in agrochemical applications. The target compound’s phenylthio group may similarly influence redox or binding properties .
- Nitro-substituted phenylthioisoindole-diones (e.g., from ) are often explored as kinase inhibitors, suggesting that the target compound’s bipyrrolidine-dione system could be tailored for enzyme inhibition.
Biological Activity
1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione, a compound with the chemical formula , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in pharmacology.
- Molecular Formula :
- Molecular Weight : 356.45 g/mol
- CAS Number : 89143-19-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress.
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antioxidant | Potential to reduce oxidative stress through free radical scavenging. |
| Enzyme Inhibition | Inhibits enzymes such as kinases and proteases, impacting cellular functions. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines in vitro. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity :
- Cytotoxicity Studies :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
